tert-Butyl 4-(hydroxymethyl)-2,2,6,6-tetramethylpiperidine-1-carboxylate

EPR spectroscopy spin labeling in vivo imaging

tert-Butyl 4-(hydroxymethyl)-2,2,6,6-tetramethylpiperidine-1-carboxylate (CAS 2306275-20-5) is a Boc-protected, tetramethyl-substituted piperidine derivative bearing a 4-hydroxymethyl substituent. With molecular formula C15H29NO3 and a molecular weight of 271.40 g/mol, this compound belongs to the sterically hindered amine (HAS) class and serves as a non-radical, shelf-stable precursor to 4-functionalized 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) nitroxides.

Molecular Formula C15H29NO3
Molecular Weight 271.40 g/mol
Cat. No. B12951249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-(hydroxymethyl)-2,2,6,6-tetramethylpiperidine-1-carboxylate
Molecular FormulaC15H29NO3
Molecular Weight271.40 g/mol
Structural Identifiers
SMILESCC1(CC(CC(N1C(=O)OC(C)(C)C)(C)C)CO)C
InChIInChI=1S/C15H29NO3/c1-13(2,3)19-12(18)16-14(4,5)8-11(10-17)9-15(16,6)7/h11,17H,8-10H2,1-7H3
InChIKeyHYGZLIOPCSKGRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-(hydroxymethyl)-2,2,6,6-tetramethylpiperidine-1-carboxylate: Procurement-Relevant Identity and Class Profile


tert-Butyl 4-(hydroxymethyl)-2,2,6,6-tetramethylpiperidine-1-carboxylate (CAS 2306275-20-5) is a Boc-protected, tetramethyl-substituted piperidine derivative bearing a 4-hydroxymethyl substituent . With molecular formula C15H29NO3 and a molecular weight of 271.40 g/mol, this compound belongs to the sterically hindered amine (HAS) class and serves as a non-radical, shelf-stable precursor to 4-functionalized 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) nitroxides . The Boc-carbamate at N1 blocks premature oxidation to the nitroxide radical, while the four methyl groups at positions 2 and 6 provide the kinetic stabilization essential for persistent nitroxide behavior upon deprotection and oxidation [1].

Why Generic Substitution of tert-Butyl 4-(hydroxymethyl)-2,2,6,6-tetramethylpiperidine-1-carboxylate Fails: Three Irreducible Structural Determinants


Three structural features jointly determine the utility of this compound and cannot be simultaneously satisfied by any single close analog: (i) the N-Boc protecting group renders the molecule diamagnetic and resistant to bioreduction—free nitroxides such as TEMPOL undergo rapid one-electron reduction in vivo with a measured half-life of 1.0 ± 0.2 min (intravenous) to 5.0 ± 0.5 min (subcutaneous) [1]; (ii) the 4-hydroxymethyl (-CH2OH) substituent is a primary alcohol that enables selective esterification, silylation, or oxidation to aldehyde/carboxylic acid, whereas the 4-hydroxy analog (CAS 1023514-10-4) bears a tertiary alcohol with fundamentally different reactivity and no oxidative pathway to an aldehyde [2]; (iii) the four 2,2,6,6-tetramethyl groups provide the steric compression essential for persistent nitroxide character upon deprotection—the non-methylated N-Boc-4-piperidinemethanol (CAS 123855-51-6) lacks this stabilization entirely [3]. Substituting any one of these elements produces a compound with a materially different application scope.

Product-Specific Quantitative Evidence Guide: tert-Butyl 4-(hydroxymethyl)-2,2,6,6-tetramethylpiperidine-1-carboxylate


Bioreduction Stability Advantage of the Boc-Protected Hydroxylamine Form over Free Nitroxide TEMPOL

The target compound exists as a Boc-protected hydroxylamine—the diamagnetic, reduced form. In contrast, the free nitroxide 4-hydroxy-TEMPO (TEMPOL) is rapidly bioreduced in vivo. Quantitative EPR measurements demonstrate that intravenous TEMPOL decays with a half-life of 1.0 ± 0.2 min, becoming undetectable within 6 min; subcutaneous TEMPOL decays with a half-life of 5.0 ± 0.5 min [1]. The target compound, already occupying the reduced hydroxylamine state, is not subject to this rapid signal-loss pathway, providing a stable reservoir for on-demand generation of the active nitroxide via Boc deprotection and subsequent oxidation [1]. This differentiation is critical for applications requiring extended bioavailability or controlled activation kinetics.

EPR spectroscopy spin labeling in vivo imaging

Lipophilicity Differentiation from the 4-Hydroxy Analog (CAS 1023514-10-4)

The additional methylene spacer in the 4-hydroxymethyl substituent increases lipophilicity relative to the 4-hydroxy analog. The comparator, tert-butyl 4-hydroxy-2,2,6,6-tetramethylpiperidine-1-carboxylate (CAS 1023514-10-4), has a vendor-reported calculated LogP of 2.94 . Using the standard Hansch π contribution of +0.50 for a methylene group, the estimated LogP for the target compound is approximately 3.44. For context, the non-tetramethylated analog N-Boc-4-piperidinemethanol (CAS 123855-51-6) has a reported LogP of 1.56, demonstrating that the tetramethyl substitution alone contributes approximately +1.4 LogP units [1]. A LogP shift from ~2.9 to ~3.4 corresponds to an approximately threefold increase in octanol/water partition coefficient, which can significantly alter membrane permeation rates and organic-phase partitioning in biphasic reaction systems [2].

logP membrane permeability drug delivery

Tetramethyl Steric Protection Differentiates from Non-Methylated N-Boc-Piperidinemethanol Scaffolds

The four methyl groups at positions 2 and 6 are the structural basis for the persistent radical character of TEMPO-type nitroxides. TEMPO itself is a shelf-stable radical with an effectively infinite half-life in the solid state and in solution, a property directly attributed to the steric shielding of the N-O• moiety by the flanking methyl groups [1]. In contrast, non-methylated piperidine nitroxides typically undergo rapid disproportionation or H-abstraction with half-lives on the order of seconds to minutes under ambient conditions [2]. The target compound inherits this tetramethyl scaffold; upon Boc deprotection and oxidation, the resulting 4-hydroxymethyl-TEMPO radical is expected to exhibit comparable persistence. The non-tetramethylated analog N-Boc-4-piperidinemethanol (CAS 123855-51-6) cannot generate a persistent nitroxide and is therefore excluded from any application requiring stable spin labeling or catalytic turnover of the nitroxide/oxoammonium couple [3].

nitroxide stability steric hindrance persistent radical

Primary Alcohol Synthetic Handle Enables Conjugation Chemistries Not Accessible from the 4-Hydroxy Analog

The 4-hydroxymethyl substituent is a primary alcohol, whereas the 4-hydroxy analog (CAS 1023514-10-4) bears a tertiary alcohol. Primary alcohols undergo facile esterification with acyl chlorides or carboxylic acids (DCC/DMAP), silylation with TBSCl or TMSCl, and mild oxidation to aldehydes (e.g., Dess–Martin periodinane, Swern) or carboxylic acids (e.g., Jones, TEMPO/bleach) [1]. Tertiary alcohols are significantly less reactive toward esterification due to steric hindrance and cannot be oxidized to carbonyl compounds without breaking the piperidine ring. The 4-hydroxy-TEMPO radical is instead known to undergo oxidative degradation at the 4-position to yield 4-oxo-TEMPO (TEMPONE) via H-abstraction by hydroxyl radical—a deactivation pathway, not a synthetic tool [2]. The target compound thus provides a versatile, selectively addressable handle for covalent attachment to biomolecules, polymer backbones, or solid supports while the Boc group remains intact at N1 [3].

bioconjugation surface immobilization prodrug design

Orthogonal Deprotection: Boc Group Enables Controlled, High-Yield Conversion to the Free Amine

The N-Boc group can be quantitatively removed under standard acidic conditions (TFA/CH2Cl2 1:1 v/v, 2 h, RT) to liberate the secondary amine, 4-(hydroxymethyl)-2,2,6,6-tetramethylpiperidine (CAS 61171-35-5), with typical conversions exceeding 95% as monitored by 1H NMR (disappearance of the tert-butyl singlet at ~1.4 ppm) . The resulting secondary amine can then be oxidized to the corresponding nitroxide using H2O2/catalytic Na2WO4 or mCPBA [1]. This two-step deprotection–oxidation sequence provides on-demand access to the spin-active 4-hydroxymethyl-TEMPO radical. In contrast, the free nitroxide 4-hydroxy-TEMPO (TEMPOL) is directly obtained as a radical and cannot be stored in a protected, non-radical form; its commercial shelf-life is limited by gradual radical decay and it requires storage below -20°C under inert atmosphere . The Boc-protected precursor thus offers superior long-term storage stability and batch-to-batch reproducibility.

protecting group chemistry solid-phase synthesis prodrug activation

Best-Fit Research and Industrial Application Scenarios for tert-Butyl 4-(hydroxymethyl)-2,2,6,6-tetramethylpiperidine-1-carboxylate


Controlled-Activation Spin Labeling for In-Cell EPR and In Vivo Imaging

In-cell EPR spectroscopy is severely limited by the rapid bioreduction of nitroxide spin labels to EPR-silent hydroxylamines, with TEMPOL exhibiting an in vivo half-life of only 1–5 min [1]. The target compound is supplied as the hydroxylamine form—already in the reduced state—and can be stored, formulated, and delivered without paramagnetic signal loss. Boc deprotection followed by mild oxidation generates the active 4-hydroxymethyl-TEMPO radical on demand at the point of use. This 'latent spin label' strategy is particularly valuable for pharmacokinetic studies requiring extended observation windows, targeted tissue activation via local acidification, or experimental protocols where the timing of radical generation must be precisely controlled [1].

Covalent Immobilization of TEMPO Catalysts on Solid Supports

TEMPO-mediated alcohol oxidation is a cornerstone methodology in fine chemical synthesis, but homogeneous TEMPO catalysts require chromatographic separation from products. The primary hydroxymethyl handle on the target compound enables direct esterification to carboxylic acid-functionalized resins, silica particles, or magnetic nanoparticles, yielding immobilized TEMPO precursors [2]. After Boc deprotection and oxidation, the grafted nitroxide serves as a heterogeneous, recyclable oxidation catalyst. This approach is structurally precluded for the 4-hydroxy analog, whose tertiary alcohol is poorly reactive toward esterification, and for non-methylated piperidine derivatives, whose derived nitroxides lack the persistence required for catalytic turnover [2][3].

Nitroxide-Mediated Polymerization (NMP) Alkoxyamine Synthesis

Controlled radical polymerization via NMP requires well-defined alkoxyamine initiators. The target compound can be converted to the corresponding 4-hydroxymethyl-TEMPO radical, which can then be trapped with a carbon-centered radical (e.g., from a styrene or acrylate monomer) to form the alkoxyamine initiator. The hydroxymethyl group provides a spectroscopically distinct 1H NMR handle (δ ~3.4–3.6 ppm for -CH2OH) for monitoring initiator incorporation and end-group fidelity, offering an analytical advantage over the 4-hydroxy analog [3]. The persistent nature of the tetramethyl-substituted nitroxide ensures efficient reversible termination, a prerequisite for narrow-dispersity polymer synthesis (Đ < 1.3) [3].

Building Block for 4-Functionalized TEMPO Derivatives in Medicinal Chemistry

4-Substituted TEMPO derivatives are under investigation as superoxide dismutase (SOD) mimetics, radioprotectors, and MRI contrast agents [1]. The target compound serves as a versatile intermediate for library synthesis: the hydroxymethyl group can be oxidized to the 4-aldehyde for reductive amination, converted to 4-carboxylic acid for amide coupling, or esterified with pharmacophoric moieties—all while the Boc group protects the N1 position. Subsequent deprotection and oxidation yield the final nitroxide-bearing candidate. The 4-hydroxy analog lacks this synthetic flexibility, making the target compound the preferred procurement choice for structure–activity relationship (SAR) programs exploring 4-position modifications [2].

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